Stereochemical Specificity: cis-3,4-Didehydroadipoyl-CoA vs. trans-3,4-Didehydroadipoyl-CoA in PaaG Isomerization
PaaG exclusively accepts cis-3,4-didehydroadipoyl-CoA as substrate for isomerization to trans-2,3-didehydroadipoyl-CoA, as verified by the crystal structure of PaaG in complex with the trans-3,4-didehydroadipyl-CoA ligand (PDB 6SLB, resolution 1.88 Å) [1]. The trans-3,4 isomer does not serve as a substrate but rather represents a distinct ligand state. This stereochemical discrimination mirrors the established preference of canonical Δ3,Δ2-enoyl-CoA isomerases (EC 5.3.3.8), where the reaction rate for (3Z)-cis-enoyl-CoA esters is approximately ten-fold higher than for (3E)-trans-isomers [2]. For cis-3-hexenoyl-CoA, the closest monofunctional analog with available kinetic data, the Km has been estimated at 170 µM for mammalian Δ3,Δ2-enoyl-CoA isomerase, with substrate inhibition occurring at 100 µM [3].
| Evidence Dimension | Stereochemical substrate preference for Δ3,Δ2-enoyl-CoA isomerization |
|---|---|
| Target Compound Data | cis-3,4-didehydroadipoyl-CoA: confirmed substrate of PaaG; crystal structure available (PDB 6SLB, 1.88 Å) showing trans-3,4-didehydroadipyl-CoA bound in active site [1] |
| Comparator Or Baseline | trans-3,4-didehydroadipoyl-CoA: not a substrate for PaaG isomerization; (3E)-trans-enoyl-CoA isomers: reaction rate ~10-fold lower than (3Z)-cis isomers for EC 5.3.3.8 [2] |
| Quantified Difference | Approximately 10-fold rate preference for cis over trans configuration (class-level for EC 5.3.3.8); cis-3-hexenoyl-CoA Km = 170 µM with substrate inhibition at 100 µM [3] |
| Conditions | PaaG: recombinant protein from Thermus thermophilus, X-ray crystallography at 1.88 Å resolution; EC 5.3.3.8 kinetics: purified mammalian peroxisomal enzyme, pH 9, C6-C12 chain length substrates [2][3] |
Why This Matters
The cis configuration is a non-negotiable structural requirement for PaaG substrate recognition; procurement of the incorrect trans isomer would yield an inactive compound for phenylacetate pathway enzymology.
- [1] RCSB PDB. 6SLB: Crystal structure of isomerase PaaG with trans-3,4-didehydroadipyl-CoA. Deposited 2019-08-19. https://www.rcsb.org/structure/6SLB View Source
- [2] BRENDA. Information on EC 5.3.3.8 - DELTA3-DELTA2-enoyl-CoA isomerase. https://www.brenda-enzymes.org/enzyme.php?ecno=5.3.3.8 View Source
- [3] MetaCyc. delta-3, delta2-enoyl-CoA isomerase. SRI International. https://solcyc.solgenomics.net/META/NEW-IMAGE?type=ENZYME&object=DELTA3-DELTA2-ENOYL-COA-ISOMERASE-RXN View Source
